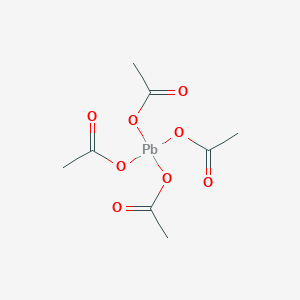

Tetrakis(acetyloxy)plumbane

描述

属性

IUPAC Name |

triacetyloxyplumbyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHCHYAKAXDFKV-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Pb](OC(=O)C)(OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O8Pb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance in Modern Organic Synthesis

The importance of Tetrakis(acetyloxy)plumbane in contemporary organic synthesis is multifaceted. It serves as a potent oxidizing agent, a source of acetoxy groups, and a mediator for various bond-forming and bond-cleaving reactions. wikipedia.orgrepec.org Its applications span from the functionalization of hydrocarbons to the intricate synthesis of complex natural products and heterocyclic compounds. juniperpublishers.comrsc.orgresearchgate.net

One of the most prominent applications of LTA is the Criegee oxidation , a reaction that cleaves the carbon-carbon bond of vicinal diols (1,2-diols) to furnish aldehydes and ketones. nrochemistry.comwikipedia.orgwikipedia.org This transformation is particularly valuable in carbohydrate chemistry for structural elucidation and degradation studies. cdnsciencepub.comresearchgate.net The reaction's rate and outcome are highly dependent on the stereochemical arrangement of the hydroxyl groups, with cis-diols generally reacting faster than trans-diols due to the formation of a cyclic intermediate. wikipedia.orgresearchgate.net

Another cornerstone reaction employing LTA is the Kochi reaction , which facilitates the decarboxylative halogenation of carboxylic acids to yield alkyl halides. allaboutchemistry.netsynarchive.com This reaction provides a valuable alternative to the Hunsdiecker reaction and is particularly effective for the synthesis of secondary and tertiary alkyl chlorides. synarchive.comyoutube.com

Furthermore, LTA is extensively used for acetoxylation reactions , where it introduces an acetoxy group (–OAc) into organic molecules. This includes the α-acetoxylation of ketones, the acetoxylation of alkenes, and the functionalization of C-H bonds at benzylic and allylic positions. wikipedia.orgresearchgate.netcdnsciencepub.com These reactions are instrumental in increasing the molecular complexity and providing handles for further synthetic manipulations.

LTA also plays a crucial role in oxidative cyclization reactions, enabling the synthesis of various heterocyclic compounds such as oxazolidinones and furans. juniperpublishers.comrsc.org By promoting the formation of radical or cationic intermediates, LTA can trigger intramolecular cyclization events, leading to the construction of ring systems that are prevalent in many biologically active molecules.

The versatility of this compound is further demonstrated in its ability to mediate dehydrogenation of hydrazones, oxidation of alcohols, and the synthesis of organolead compounds. wikipedia.orgslideshare.net

Table 1: Key Transformations Mediated by this compound

| Reaction Type | Substrate | Product(s) | Notes |

|---|---|---|---|

| Criegee Oxidation | Vicinal Diols (Glycols) | Aldehydes, Ketones | Stereospecific, cis-diols react faster. wikipedia.orgresearchgate.net |

| Kochi Reaction | Carboxylic Acids | Alkyl Halides | In the presence of lithium halides. allaboutchemistry.netsynarchive.com |

| Acetoxylation | Ketones, Alkenes | α-Acetoxy Ketones, Diacetates | Introduces an acetoxy functional group. wikipedia.orgresearchgate.net |

| Oxidative Cyclization | Unsaturated Alcohols, Enamides | Cyclic Ethers, Oxazolidinones | Forms heterocyclic structures. juniperpublishers.comrsc.org |

| Oxidative Decarboxylation | Carboxylic Acids | Alkenes, Alkanes, Acetate (B1210297) Esters | Product distribution depends on reaction conditions. juniperpublishers.comorganicreactions.org |

Historical Context and Evolution of Its Role As a Reagent

Conventional Preparative Routes and Optimization

The net reaction is as follows: Pb₃O₄ + 4(CH₃CO)₂O → Pb(CH₃COO)₄ + 2Pb(CH₃COO)₂

This process yields a mixture of lead(IV) acetate (B1210297) and lead(II) acetate. Optimization of this route often focuses on temperature control and efficient removal of water. For instance, carrying out the reaction between 30-40 °C and isolating the product within 3-5 hours can yield 70-75% of the theoretical maximum.

The reaction is represented as: 2Pb(CH₃COO)₂ + Cl₂ → Pb(CH₃COO)₄ + PbCl₂

| Starting Material | Reagents | Key Conditions | Products | Primary Limitation |

| Red Lead (Pb₃O₄) | Acetic Acid, Acetic Anhydride | Heating (e.g., 328 K - 353 K) | Pb(CH₃COO)₄, Pb(CH₃COO)₂ | Formation of lead(II) acetate byproduct. |

| Lead(II) Acetate | Chlorine (Cl₂) gas, Glacial Acetic Acid | Heating (e.g., 80 °C) | Pb(CH₃COO)₄, PbCl₂ | Formation of lead(II) chloride precipitate limits yield. |

Electrochemical Synthesis Approaches for this compound

Electrochemical methods offer a high-purity alternative for the production of this compound, allowing for more efficient use of the lead feedstock.

The electrochemical synthesis is conducted in an electrolytic cell, often containing a ceramic diaphragm to separate the anode and cathode compartments. The anolyte consists of a solution of lead(II) acetate with a conductive additive like potassium acetate in anhydrous acetic acid. At the anode, which can be made of materials like graphite (B72142), platinum, or lead dioxide, the electrochemical oxidation of lead(II) acetate to lead(IV) acetate occurs.

| Type of Electrolytic Cell | Anode Current Density (A/dm²) | Cell Voltage (V) | Current Efficiency of Product Formation (%) |

| With Flow Diaphragm | 7.5 | 15 | 90 |

| With Flow Diaphragm | 15 | 28 | 90 |

| With Flow Diaphragm | 25 | 32 | 85 |

| With Uncirculating Diaphragm | 7.5 | 25-27 | 90 |

| With Uncirculating Diaphragm | 15 | 36-38 | 84 |

| With Uncirculating Diaphragm | 25 | 48-53 | 72 |

| Data sourced from a study using a graphite anode and an anolyte of Pb(CH₃COO)₂ and CH₃COOK. |

A significant advantage of the electrochemical method is its potential for direct integration with subsequent organic synthesis steps. The this compound can be generated in situ within the electrolytic cell and used immediately for reactions. This approach has been successfully demonstrated for the acetoxylation of acetophenone (B1666503) and the oxidation of styrene, with reported yields of 68% and 35.6%, respectively. This integration streamlines the synthesis process by removing the need for isolation and purification of the lead tetraacetate reagent.

Mechanistic Investigations of Tetrakis Acetyloxy Plumbane Mediated Reactions

Electron Transfer Pathways

Reactions mediated by tetrakis(acetyloxy)plumbane can proceed through fundamentally different electron transfer processes. The nature of the substrate and the reaction conditions are critical in determining whether a one-electron (radical) or two-electron (ionic) pathway is favored.

A significant body of research supports the existence of free-radical mechanisms in this compound oxidations, particularly in the decarboxylation of carboxylic acids. nbu.ac.inacs.org The oxidative decarboxylation of valeric acids in benzene (B151609), for instance, is proposed to proceed via a free-radical chain process. acs.org This mechanism is characterized by the formation of alkyl radicals and the involvement of Pb(III) as a metastable intermediate. nbu.ac.inacs.org

The key steps in this radical chain reaction are outlined below:

Initiation: Homolytic cleavage of the O-Pb bond to generate a carboxylate radical, which then loses CO2 to form an alkyl radical and a Pb(III) species. acs.org Pb(O₂CR)₄ → Pb(O₂CR)₃ + R· + CO₂

Propagation: The alkyl radical can react further in several ways. It can be oxidized by another molecule of this compound to generate a carbocation (leading to alkenes and esters) or abstract a hydrogen from a donor molecule. acs.org R· + Pb(O₂CR)₄ → R⁺ + Pb(O₂CR)₃ + ⁻O₂CR

Termination: Combination or disproportionation of radical species. acs.org

Evidence for this pathway includes the marked and reversible inhibition of these reactions by oxygen and catalysis by copper(II) salts. acs.org Copper salts are effective at scavenging alkyl radicals to form alkenes, providing a more efficient pathway than oxidation by this compound itself. acs.org The oxidation of alcohols can also proceed through free alkoxy radicals, which are known to undergo characteristic fragmentation and cyclization reactions. nbu.ac.in

| Feature | Description | Supporting Evidence | Reference |

|---|---|---|---|

| Intermediates | Alkyl radicals (R·), Alkoxy radicals (RO·), Lead(III) species | Product analysis (alkanes, cyclized ethers), ESR studies | nbu.ac.inacs.org |

| Reaction Type | Chain reaction (Initiation, Propagation, Termination) | Kinetic studies | acs.org |

| Inhibition | Inhibited by radical scavengers like oxygen | Observation of an induction period in the presence of O₂ | acs.org |

| Catalysis | Catalyzed by copper(II) salts | Increased reaction rates and altered product distributions | acs.org |

In contrast to radical pathways, this compound can also facilitate reactions through ionic intermediates. The formation of products such as alkenes and alkyl acetates during the oxidative decarboxylation of certain aliphatic acids has been interpreted as evidence for the involvement of carbocation intermediates. nbu.ac.in This pathway involves a direct two-electron transfer process.

Mosher and Kehr proposed a mechanism involving the formation of an acyloxonium intermediate, which subsequently undergoes decarboxylation to yield a carbocation. nbu.ac.in This carbocation can then be trapped by an acetate (B1210297) anion to form an ester or lose a proton to form an alkene. nbu.ac.in The oxidation of certain alcohols and the cleavage of 1,2-diols are also believed to proceed via ionic mechanisms. nbu.ac.inwikipedia.org For example, the rapid oxidation of the cyclic hemiacetal forms of sugars is thought to occur through an ionic pathway, as the hemiacetal α-glycol is a prime site for the formation of a carbonium ion. cdnsciencepub.com

| Aspect | Radical Pathway | Ionic Pathway | Reference |

|---|---|---|---|

| Electron Transfer | Sequential one-electron steps | Direct two-electron process | nbu.ac.in |

| Key Intermediate | Alkyl/Alkoxy Radical (R·/RO·), Pb(III) | Carbocation (R⁺) | nbu.ac.inacs.org |

| Typical Products | Alkanes (from H-abstraction), Radical coupling products | Alkenes (from elimination), Esters (from nucleophilic attack) | nbu.ac.in |

| Governing Factors | Substrate structure, presence of radical initiators/inhibitors | Substrate's ability to stabilize a positive charge, solvent polarity | nbu.ac.inresearchgate.net |

Role of Cyclic Intermediates

Cyclic intermediates play a pivotal role in many reactions mediated by this compound, often directing the reaction course and determining the final product structure. cdnsciencepub.com In the oxidation of alcohols, for example, intramolecular 1,5-hydrogen abstraction by an initially formed alkoxy radical can lead to the formation of cyclic ethers, a process that proceeds through a cyclic transition state. nbu.ac.in

The oxidation of sugars provides a clear example of the importance of cyclic forms. This compound is highly selective for the oxidation of α-hydroxy-hemiacetal groups, which means it almost exclusively attacks the cyclic forms of sugars. cdnsciencepub.com The reaction proceeds stepwise, with the initial cleavage of the hemiacetal α-glycol group leading to a shorter-chain sugar, which, after cyclization, can be oxidized again. cdnsciencepub.com Similarly, the oxidation of homoallylic alcohols can proceed through an intermediate metal-containing cyclic species, leading to oxidative fragmentation. researchgate.net The treatment of 2,3-epoxy primary alcohols with this compound involves the nucleophilic ring-opening of an intermediate oxonium ion, another form of cyclic intermediate, which subsequently leads to carbon-carbon bond cleavage. researchgate.net

Formation and Reactivity of Nitrene and Carbene Intermediates

This compound is a capable reagent for generating highly reactive nitrogen-based intermediates. Specifically, it can oxidize substituted hydrazines (R₂N-NH₂) to generate nitrenes (R₂N-N:), which are the nitrogen analogs of carbenes. egyankosh.ac.in The oxidation of N-phenylbenzamidine with lead(IV) acetate also yields a nitrene intermediate. dokumen.pub

Nitrenes are electron-deficient species that can exist in either a singlet or triplet state, each with distinct reactivity. egyankosh.ac.inaakash.ac.in Their characteristic reactions include:

C-H Insertion: Insertion into carbon-hydrogen bonds to form new C-N bonds. amazonaws.com

Cycloaddition: Addition to alkenes to form three-membered aziridine (B145994) rings. aakash.ac.in

Rearrangement: The Curtius rearrangement, for example, involves an acyl nitrene intermediate that rearranges to an isocyanate. aakash.ac.in

While the direct generation of carbenes by this compound is less documented, the reagent can participate in reactions involving carbene-like species. sinica.edu.twegyankosh.ac.in Carbenes, being neutral divalent carbon intermediates, are also highly reactive and electrophilic. egyankosh.ac.in Their reactions are analogous to those of nitrenes, including cycloadditions with alkenes to form cyclopropanes and C-H insertion reactions. sinica.edu.twlibretexts.org The interaction of this compound with systems capable of forming carbenes could lead to complex transformations, potentially involving metal-carbene intermediates that modulate the reactivity of the carbene species. acs.orgresearchgate.net

Influence of Solvent Systems on Reaction Mechanisms

The choice of solvent can profoundly influence the mechanism and outcome of this compound-mediated reactions. researchgate.net this compound is soluble in nonpolar organic solvents like benzene, chloroform, and nitrobenzene, and its reactions are often conducted in these media. wikipedia.orggeeksforgeeks.org The solvent can affect reaction rates, product distributions, and even the dominant reaction pathway (radical vs. ionic). researchgate.net

For example, in the oxidative decarboxylation of acids, conducting the reaction in benzene favors a free-radical pathway. nbu.ac.in In reactions that can proceed through ionic intermediates, the polarity of the solvent is a key factor. More polar solvents can stabilize charged intermediates and transition states, potentially favoring an ionic mechanism over a radical one. msuniv.ac.in The decomposition of this compound in acetic acid is accelerated by the presence of sodium acetate, highlighting how the medium, including additives, can alter reactivity. nbu.ac.in Furthermore, in situ binding of other species in the reaction mixture, which is controlled by the solvent environment, can impact catalytic activity and selectivity. acs.org

Stereochemical Aspects of this compound Oxidations

The stereochemistry of the substrate often plays a critical role in oxidations involving this compound, and the reagent can, in turn, induce high levels of stereoselectivity in the products. In reactions proceeding through carbocation intermediates, the subsequent attack by a nucleophile, such as an acetate ion, is often subject to steric control, with the nucleophile approaching from the less hindered face of the intermediate. nbu.ac.in

A notable example of stereoselectivity is the oxidation of 2,3-epoxy primary alcohols, which proceeds with complete regio- and stereoselectivity to yield α-acetoxy aldehydes or ketones. researchgate.net This transformation provides a route to optically active α-hydroxy carbonyl compounds. researchgate.netresearchgate.net The conformation of the substrate can also have a marked effect on the reaction rate, as seen in the oxidation of different sugar epimers, indicating that the orientation of the reactive groups is crucial for the reaction to proceed efficiently. cdnsciencepub.com When nitrene intermediates are generated, their spin state can dictate the stereochemical outcome of subsequent reactions; singlet nitrenes typically add to alkenes stereospecifically, preserving the alkene's original geometry in the resulting aziridine ring. aakash.ac.in

Applications of Tetrakis Acetyloxy Plumbane in Complex Organic Transformations

Oxidative Decarboxylation Reactions

The oxidative decarboxylation of carboxylic acids using lead tetraacetate is a key method for replacing a carboxyl group with other functionalities. organicreactions.org The reaction's outcome is highly dependent on the substrate's structure and the specific reaction conditions employed, leading to a variety of products including alkenes, esters, and alkanes. researchgate.net The process is believed to proceed through the initial formation of alkyl radicals, which can then undergo further oxidation to carbocations, leading to elimination (alkenes) or reaction with solvent (esters). publish.csiro.aupublish.csiro.au

Lead tetraacetate facilitates the conversion of certain carboxylic acids into alkenes through decarboxylation. This transformation is particularly effective for vicinal dicarboxylic acids, which can undergo bisdecarboxylation to form a carbon-carbon double bond. scielo.org.boredalyc.orgresearchgate.net

Monocarboxylic acids can also be converted to alkenes, though the yields can be variable. scielo.org.bo However, the addition of catalytic amounts of copper(II) acetate (B1210297) significantly improves the yields of alkenes from primary and secondary carboxylic acids. scielo.org.boresearchgate.netredalyc.org This modified procedure, often conducted via thermolysis or photolysis in benzene (B151609), involves organocopper intermediates that decompose via a cis-elimination process to favor alkene formation. publish.csiro.aupublish.csiro.au

Table 1: Examples of Alkene Synthesis via Oxidative Decarboxylation

| Starting Carboxylic Acid | Reagents | Major Alkene Product |

| 4,5-Ciclohexendicarboxylic acid | Pb(OAc)₄, O₂, Benzene | 1,4-Cyclohexadiene researchgate.net |

| Primary/Secondary Monocarboxylic Acid | Pb(OAc)₄, Cu(OAc)₂ (catalytic) | Terminal/Internal Alkene scielo.org.bo |

| Adamantane-2-carboxylic acid | Pb(OAc)₄, Cu(OAc)₂ | Adamantene (in part) |

Oxidative decarboxylation with lead tetraacetate is a known method for cleaving α-hydroxy acids and α-keto acids to yield carbonyl compounds. wikipedia.org This process involves the loss of carbon dioxide and the formation of a new carbonyl group. For instance, the cleavage of α-hydroxy acids provides a direct route to aldehydes or ketones.

Furthermore, carboxylic acids can be transformed into ketones through a multi-step sequence that begins with oxidative decarboxylation. scielo.org.bo One such method involves converting the acid into a dianion, which then undergoes sulphenylation. scielo.org.bo Subsequent reaction with N-chlorosuccinimide leads to a diacetal, which can be hydrolyzed to the final ketone product. scielo.org.bo

The strategic application of lead tetraacetate-mediated oxidative decarboxylation has been frequently utilized in the synthesis of complex molecules, particularly terpenoid compounds. juniperpublishers.comresearchgate.net This reaction serves as a crucial step in building intricate carbon skeletons and introducing functionality. For example, the decarboxylation of specific carboxylic acid precursors has been a key transformation in the synthetic routes toward natural products such as acolamone, junenol, and glutinosone. researchgate.net The ability to generate reactive radical or cationic intermediates under relatively mild conditions makes LTA an invaluable tool in the total synthesis of complex natural product analogs. publish.csiro.au

Vicinal Diol and α-Hydroxy Acid Cleavage

One of the most prominent applications of lead tetraacetate is the oxidative cleavage of the carbon-carbon bond in vicinal diols (1,2-glycols), a reaction known as the Criegee oxidation. nbinno.comwikipedia.orgnrochemistry.com This reaction provides a high-yield pathway to aldehydes and ketones, serving as a valuable alternative to ozonolysis. nrochemistry.comlibretexts.org The process is also effective for the cleavage of α-hydroxy acids. wikipedia.org

The Criegee oxidation exhibits a notable degree of stereoselectivity, with the reaction rate being highly dependent on the geometric arrangement of the two hydroxyl groups. wikipedia.org Cis-diols are cleaved significantly more readily than trans-diols. slideshare.netlibretexts.org This selectivity arises because the reaction proceeds efficiently through a cyclic intermediate, where the lead atom coordinates to both hydroxyl oxygen atoms. wikipedia.orgnbinno.comlscollege.ac.in Cis-diols can readily adopt the necessary conformation to form this five-membered cyclic lead ester, facilitating rapid cleavage. wikipedia.orgchemtube3d.com In contrast, trans-diols, particularly on rigid ring systems, cannot easily form this strained cyclic intermediate and therefore react much more slowly. wikipedia.org

Table 2: Relative Reactivity of Diol Stereoisomers in Criegee Oxidation

| Diol Substrate | Stereochemistry | Relative Rate of Cleavage | Rationale |

| Cyclopentane-1,2-diol | cis | Fast | Favorable geometry for forming the five-membered cyclic intermediate. wikipedia.org |

| Cyclopentane-1,2-diol | trans | Slow | Strained geometry makes formation of the cyclic intermediate difficult. wikipedia.org |

| Decalin-9,10-diol | cis | Fast | Favorable geometry for forming the five-membered cyclic intermediate. |

| Decalin-9,10-diol | trans | Very Slow / Unreactive | Rigid structure prevents the formation of the cyclic intermediate. |

The mechanism of the Criegee oxidation is widely understood to proceed via the formation of a cyclic lead ester intermediate. nbinno.comlscollege.ac.inyoutube.comwikipedia.org The diol displaces two acetate ligands from the lead tetraacetate to form this intermediate. This is followed by a concerted fragmentation or cyclic decomposition. nbinno.com In this step, the carbon-carbon bond of the diol cleaves, and the lead(IV) is reduced to lead(II) acetate, while the diol is oxidized to two carbonyl compounds (aldehydes or ketones). nbinno.comlscollege.ac.inwikipedia.org For substrates where the formation of a cyclic intermediate is sterically hindered, a slower, alternative non-cyclic mechanism may operate. wikipedia.org

Functionalization and Derivatization Reactions

Tetrakis(acetyloxy)plumbane is widely employed for the introduction of acetyloxy groups and other functionalizations. Its ability to mediate C-H activation and subsequent bond formation makes it a valuable tool for the derivatization of complex molecules.

One of the most significant applications of this compound is the direct acetoxylation of unactivated C-H bonds, a reaction that converts a C-H bond into a C-OAc group. This transformation is particularly useful for the late-stage functionalization of organic molecules. wikipedia.org

This compound can effectively acetoxylate C-H bonds at benzylic and allylic positions. These positions are activated towards oxidation due to the stability of the resulting benzylic or allylic radical or cationic intermediates. For instance, toluene (B28343) and its derivatives can be oxidized to the corresponding benzyl (B1604629) acetates. youtube.com Similarly, alkenes with allylic hydrogens can undergo acetoxylation to yield allylic acetates.

Table 1: Examples of Benzylic and Allylic Acetoxylation using this compound

| Substrate | Product | Yield (%) |

|---|---|---|

| Toluene | Benzyl acetate | Moderate |

| Naphthalene | 1-Acetoxynaphthalene | Moderate |

| Cyclohexene | 3-Acetoxycyclohexene | Good |

| 1-Octene | 3-Acetoxy-1-octene | Good |

The C-H bonds alpha to an ether oxygen are susceptible to oxidation by this compound. This reaction provides a direct method for the synthesis of α-acetoxy ethers. A classic example of this transformation is the conversion of dioxane to 2-acetoxy-1,4-dioxane. wikipedia.org This reactivity is attributed to the stabilization of the intermediate radical or cation by the adjacent oxygen atom.

Table 2: Acetoxylation of α-Oxygen Ether C-H Bonds

| Substrate | Product | Yield (%) |

|---|---|---|

| Dioxane | 2-Acetoxy-1,4-dioxane | Good |

| Tetrahydrofuran (B95107) | 2-Acetoxytetrahydrofuran | Good |

This compound is a potent reagent for dehydrogenation reactions, which involve the removal of hydrogen from a molecule, typically leading to the formation of a double bond or an aromatic system. A notable application is the dehydrogenation of hydrazones to generate diazo compounds. wikipedia.org Aliphatic amines can also be dehydrogenated to nitriles. slideshare.net

Table 3: Dehydrogenation Reactions with this compound

| Substrate Type | Product Type |

|---|---|

| Hydrazones | Azo compounds |

| N,N'-Disubstituted hydrazines | Azo compounds |

| Aliphatic amines | Nitriles |

| 4,4'-Dihydroxybiphenyl | Diphenoquinone |

Alcohols containing a δ-hydrogen atom can undergo oxidative cyclization in the presence of this compound to form cyclic ethers, most commonly tetrahydrofuran derivatives. wikipedia.orgslideshare.net This reaction proceeds through a radical mechanism where an initially formed alkoxy radical abstracts a hydrogen atom from the δ-position, leading to a carbon-centered radical. Subsequent oxidation and cyclization yield the cyclic ether. slideshare.net

The general mechanism involves the following steps:

Formation of a lead(IV) alkoxide from the alcohol and this compound.

Homolytic cleavage of the O-Pb bond to generate an alkoxy radical.

Intramolecular 1,5-hydrogen atom transfer to form a δ-carbon radical.

Oxidation of the carbon radical to a carbocation by another molecule of this compound.

Intramolecular nucleophilic attack by the hydroxyl group to form the cyclic ether.

Table 4: Oxidative Cyclization of Alcohols to Cyclic Ethers

| Substrate | Product |

|---|---|

| 1-Pentanol | 2-Methyltetrahydrofuran |

| 2-Hexanol | 2,5-Dimethyltetrahydrofuran |

| 1-Octanol | 2-Butyltetrahydrofuran |

Acetoxylation of C-H Bonds

Nitrogen-Containing Substrate Oxidations

This compound is a versatile oxidant for a variety of nitrogen-containing functional groups. Primary aromatic amines are oxidized to symmetrical azo compounds. rsc.org Primary amides can be oxidized to form carbamates in the presence of an alcohol, a reaction that proceeds through an isocyanate intermediate. researchgate.net

Table 5: Oxidation of Nitrogen-Containing Substrates

| Substrate Type | Substrate Example | Product Type |

|---|---|---|

| Primary Aromatic Amine | Aniline | Azobenzene |

| Primary Amide | Benzamide | Benzyl carbamate (B1207046) (in presence of benzyl alcohol) |

| Hydrazine | 1,2-Diphenylhydrazine | Azobenzene |

Reactions with Hydrazones

The oxidation of hydrazones by this compound provides a facile route to various valuable intermediates and final products, including diazo compounds, azoacetates, and a range of heterocyclic systems.

The reaction of N-unsubstituted hydrazones derived from aromatic ketones and aldehydes with this compound initially yields diazo compounds as primary products. The stability of these diazo intermediates and the specific experimental conditions, such as the amount of oxidant used, dictate the final product distribution. Subsequent reactions can lead to the formation of 1-monoacetoxy- and 1,1-diacetoxy-1-arylalkanes, as well as azines.

In the case of aldehyde arylhydrazones, oxidation with LTA can produce α-azoacetates. For instance, benzaldehyde (B42025) phenylhydrazone, when treated with LTA while avoiding autoxidation, yields α-phenylazobenzyl acetate. These azoacetates are key intermediates that can be further transformed, for example, into indazoles upon treatment with a Lewis acid.

The reaction is believed to proceed through the formation of a nitrilimine intermediate, a 1,3-dipolar species that can be trapped with suitable dipolarophiles. For example, the nitrilimine generated from the oxidation of benzaldehyde phenylhydrazone can be trapped with acrylonitrile (B1666552) to form pyrazole (B372694) derivatives.

| Substrate | Reagent | Primary Product(s) | Final Product(s) |

| N-Unsubstituted Hydrazones | This compound | Diazo Compounds | 1-Monoacetoxy-alkanes, 1,1-Diacetoxy-alkanes, Azines |

| Benzaldehyde Phenylhydrazone | This compound | Nitrilimine | α-Phenylazobenzyl acetate, Pyrazoles (with trapping agent) |

| Arylhydrazones of Aromatic Ketones | This compound | Azoacetates | Indazoles (with Lewis acid) |

This compound-mediated oxidation of hydrazones is a cornerstone for the synthesis of diverse nitrogen-containing heterocycles. youtube.comyoutube.comnih.govd-nb.infoslideshare.netjuniperpublishers.com The specific heterocyclic system obtained depends on the structure of the hydrazone precursor.

Acylhydrazones undergo oxidative cyclization with LTA to give high yields of the corresponding oxadiazoles. cdnsciencepub.com Similarly, the oxidation of o-nitrobenzaldehyde arylhydrazones results in cyclization to form 3-arylazoanthranil 1-oxides. cdnsciencepub.com This methodology has been extended to synthesize a variety of heterocyclic compounds, including pyrazoles, indazoles, triazoles, and dibenzazepinones. youtube.com

A notable application is the synthesis of indazoles from the arylhydrazones of aromatic ketones. The process involves oxidation with LTA to form an azoacetate intermediate, which is then cyclized using a Lewis acid. researchgate.net Furthermore, azoacetates derived from the hydrazones of α,α-disubstituted-β-ketoamides can be readily converted into azetidinones or diazetidinones. researchgate.net

| Hydrazone Precursor | Reagent | Heterocyclic Product |

| Acylhydrazones | This compound | Oxadiazoles |

| o-Nitrobenzaldehyde Arylhydrazones | This compound | 3-Arylazoanthranil 1-oxides |

| Arylhydrazones of Aromatic Ketones | 1. This compound 2. Lewis Acid | Indazoles |

| Hydrazones of α,α-disubstituted-β-ketoamides | This compound | Azetidinones or Diazetidinones |

The oxidation of hydrazones with this compound can also induce synthetically valuable rearrangement and intramolecular cyclization reactions. youtube.comchemtube3d.com A significant rearrangement occurs during the LTA oxidation of N-acylhydrazones of o-hydroxyaryl ketones, leading to the high-yield synthesis of 1,2-diacylbenzenes and related compounds. youtube.com

Intramolecular cyclizations are often mediated by nitrilimine intermediates generated in situ from the oxidation of hydrazones. For example, the reaction of arylhydrazones of 2-(alkenyloxy)benzaldehydes with LTA leads to the formation of nitrilimines that undergo intramolecular 1,3-dipolar cycloaddition with the tethered alkenyl group to produce complex heterocyclic frameworks. researchgate.net

Oxidation of Amidines for Condensed Imidazole (B134444) Synthesis

This compound serves as an effective reagent for the oxidative cyclization of N-arylamidines to produce condensed imidazole systems. This method provides a high-yield route to compounds such as 2-phenylbenzimidazoles, 2-benzylbenzimidazoles, and 2-phenyl-1H-naphtho[1,2-d]imidazole. The reactions proceed in excellent yields, typically ranging from 77% to 98%.

The transformation is proposed to occur via a nitrene insertion mechanism. For the oxidation of N-arylphenylacetamidines, the use of pyridine (B92270) as a scavenger for the acetic acid byproduct was found to be crucial for achieving high yields of 2-benzylbenzimidazoles.

| Substrate | Reagent/Conditions | Product | Yield |

| N-Arylbenzamidines | This compound | 2-Phenylbenzimidazoles | 77-98% |

| N-Arylphenylacetamidines | This compound / Pyridine | 2-Benzylbenzimidazoles | 85-98% |

| N-α-Naphthylbenzamidine | This compound | 2-Phenyl-1H-naphtho[1,2-d]imidazole | High |

| N-α-Naphthylphenylacetamidine | This compound | 2-Benzyl-1H-naphtho[1,2-d]imidazole | High |

Oxidations of Ketoximes and Iminoxyl Radical Studies

The oxidation of aromatic ketoximes with this compound has been studied extensively, with research confirming the involvement of iminoxyl radical intermediates. Electron spin resonance (e.s.r.) measurements have shown that the LTA oxidation of bis-arylketoximes generates very stable iminoxyl radicals, with half-lives ranging from 0.5 to 5.5 minutes.

The reaction of fluorenone and benzophenone (B1666685) oxime with LTA in glacial acetic acid yields a mixture of products, including the parent ketones, geminal dinitromethanes, and iminyl ketal derivatives. In other solvents like methylene (B1212753) chloride, the oxidation is complete with a half-mole equivalent of LTA and primarily affords the parent ketone and ketazinemonoxides. The mechanisms for these reactions are postulated to proceed via iminoxyl radicals. These radicals can recombine with lead triacetate or acetoxyl radicals to form gem-nitrosoacetates, which can then decompose to the parent ketone.

| Substrate | Reagent/Solvent | Major Products | Intermediate |

| Fluorenone Oxime, Benzophenone Oxime | This compound / Glacial Acetic Acid | Parent Ketones, Geminal Dinitromethanes, Iminyl Ketal Derivatives | Iminoxyl Radical |

| Aromatic Ketoximes | This compound / Methylene Chloride | Parent Ketone, Ketazinemonoxides | Iminoxyl Radical |

Carbon-Carbon Bond Forming Reactions and Skeletal Rearrangements

While this compound is primarily known as an oxidizing agent, often leading to C-C bond cleavage (e.g., in 1,2-diols), it can also mediate carbon-carbon bond formation and induce significant skeletal rearrangements under specific conditions. youtube.com

One example of C-C bond formation is the α-arylation of β-dicarbonyl substrates. cdnsciencepub.com This reaction can be achieved using novel lead(IV) complexes prepared by the metathesis of this compound with various di- and tri-carboxylic acids, with yields comparable to those obtained with LTA itself. cdnsciencepub.com

Skeletal rearrangements are also observed in LTA-mediated reactions. As mentioned previously, the oxidation of N-acylhydrazones of o-hydroxyaryl ketones results in a rearrangement to form 1,2-diacylbenzenes. youtube.com Another important skeletal rearrangement is the oxidative cyclization of saturated alcohols. Alcohols containing a δ-proton can react with LTA to form an intermediate alkoxy radical, which then undergoes δ-hydrogen abstraction followed by cyclization to yield cyclic ethers, such as tetrahydrofurans. researchgate.net

| Reaction Type | Substrate | Reagent | Product Type |

| C-C Bond Formation | β-Dicarbonyl Compounds | Lead(IV) Carboxylate Complexes | α-Arylated β-Dicarbonyls |

| Skeletal Rearrangement | N-Acylhydrazones of o-hydroxyaryl ketones | This compound | 1,2-Diacylbenzenes |

| Skeletal Rearrangement (Oxidative Cyclization) | Saturated Alcohols with δ-proton | This compound | Cyclic Ethers (e.g., Tetrahydrofurans) |

Alkene Functionalization and γ-Lactone Formation

This compound is a well-established reagent for the oxidative cyclization of certain alkenes to furnish γ-lactones. This transformation is particularly effective for unsaturated carboxylic acids where the double bond is suitably positioned for intramolecular cyclization. The reaction proceeds through an oxidative mechanism, leading to the formation of a five-membered lactone ring, a common structural motif in many natural products and biologically active molecules.

The general transformation involves the reaction of an alkene bearing a nearby carboxylic acid group with lead tetraacetate. This process can lead to the formation of γ-lactones, which are valuable intermediates in organic synthesis. For instance, the oxidation of unsaturated acids can be directed to form these cyclic esters.

| Substrate Type | Reagent System | Product Type | Yield (%) |

| Unsaturated Carboxylic Acid | This compound | γ-Lactone | Varies |

| Pentanol | This compound / Pyridine | Pentanal | 70% youtube.com |

| Cinnamyl alcohol | This compound / Pyridine | Cinnamaldehyde | 91% youtube.com |

This table presents examples of oxidations facilitated by this compound, including the high-yield conversion of alcohols to aldehydes, a reaction class related to the oxidative power of the reagent.

Research has shown that the reaction conditions can be tuned to favor the formation of different products. For example, the oxidative decarboxylation of carboxylic acids with LTA can yield alkenes, acetate esters, or, in the case of intramolecular reactions, lactones juniperpublishers.com.

Transformations in Polycyclic Systems

The rigid and complex three-dimensional structures of polycyclic systems, such as steroids and terpenoids, present unique challenges in synthetic chemistry, particularly concerning the selective functionalization of remote, unactivated C-H bonds. This compound has proven to be a valuable tool in this context, enabling transformations that would be difficult to achieve with other reagents.

A significant application of LTA in this area is the remote functionalization of steroids. This process, often involving the generation of a radical species, allows for the introduction of functionality at positions distant from existing functional groups. For instance, the lead tetraacetate reaction was a pivotal step in the functionalization of the C-19 position during the synthesis of cyclocitrinol nih.gov. This ability to target specific, remote carbons is crucial in the synthesis and modification of complex natural products nih.gov.

In the realm of terpenoid synthesis, oxidative decarboxylation using LTA is a frequently employed strategy juniperpublishers.com. For example, the decarboxylation of O-methylpodocarpic acid, a polycyclic compound, with LTA results in a mixture of olefins, acetates, and a lactone juniperpublishers.com. This highlights the diverse reactivity of LTA in complex molecular scaffolds. Another example is the oxidative decarboxylation of an acid derived from a cyclic ether, which affords a mixture of olefins, demonstrating the utility of LTA in manipulating intricate polycyclic frameworks juniperpublishers.com. Furthermore, the synthesis of the sesquiterpene (±)-frullanalide utilized an oxidative decarboxylation step with LTA and copper(II) acetate to yield a key enone intermediate, which was then elaborated to the final lactone product juniperpublishers.com.

| Polycyclic Substrate | Reagent System | Transformation | Product(s) |

| Steroid Precursor | This compound | Remote functionalization at C-19 | Cyclocitrinol precursor nih.gov |

| O-methylpodocarpic acid | This compound | Oxidative decarboxylation | Mixture of olefins, acetates, and a lactone juniperpublishers.com |

| Cyclic ether derivative | This compound / Pyridine / DMF | Oxidative decarboxylation | Mixture of olefins juniperpublishers.com |

| Ketone acid precursor | This compound / Copper(II) acetate | Oxidative decarboxylation | Enone intermediate for (±)-frullanalide synthesis juniperpublishers.com |

This table illustrates the application of this compound in the transformation of various polycyclic systems.

Diverging Cascade Transformations (e.g., Hajos-Parrish and Wieland-Miescher series)

The Hajos-Parrish and Wieland-Miescher ketones are important building blocks in the total synthesis of steroids and other natural products. Their synthesis is classically achieved through proline-catalyzed intramolecular aldol (B89426) reactions, which represent a cornerstone of asymmetric organocatalysis. These reactions are characterized by a cascade of bond-forming events that lead to the formation of the bicyclic enedione core.

A thorough review of the scientific literature and chemical databases was conducted to ascertain the role of this compound in these specific diverging cascade transformations. Despite extensive searching, no documented examples or research findings could be located that describe the use of this compound as a reagent in the Hajos-Parrish reaction, the synthesis of the Wieland-Miescher ketone, or analogous diverging cascade transformations leading to these or similar polycyclic systems. The established mechanisms for these reactions involve enamine and aldol chemistry, which are not transformations typically associated with the oxidative properties of lead tetraacetate. Therefore, based on the available scientific evidence, there is no indication that this compound is employed in these particular named cascade reactions.

Coordination Chemistry of Tetrakis Acetyloxy Plumbane

Ligand Interactions and Adduct Formation

Lead(IV) acetate (B1210297) readily interacts with various ligands, leading to the formation of adducts with modified coordination spheres. A notable example is its reaction with pyridine (B92270) to form a 1:1 crystalline complex, LTA–py. rsc.orgox.ac.uk The formation of this adduct demonstrates the Lewis acidic character of the lead(IV) center, allowing it to accept electron density from donor ligands. In solution, the ligand exchange is rapid, and for the LTA-pyridine system, a stability constant (K) of 1.5 M⁻¹ has been determined through ²⁰⁷Pb NMR titration studies. rsc.orgox.ac.uk This correlation between the solid-state structure and its persistence in solution provides insight into how the addition of ligands like pyridine can profoundly affect the outcomes of reactions mediated by lead(IV) carboxylates. rsc.org

The coordination geometry of the lead atom in Tetrakis(acetyloxy)plumbane is highly dependent on its state and the presence of other ligands.

In its solid state, the lead(IV) center is coordinated by four bidentate acetate ions. wikipedia.org Each acetate ligand binds to the lead atom through both of its oxygen atoms, resulting in an eight-coordinate lead center. The coordinating oxygen atoms form a flattened trigonal dodecahedron around the lead atom. wikipedia.orggeeksforgeeks.org

The introduction of a strong ligand such as pyridine dramatically alters this coordination environment. In the 1:1 LTA–pyridine complex, single-crystal X-ray diffraction studies at both 296 K and 150 K reveal a seven-coordinate lead inner sphere. rsc.orgox.ac.uk This new arrangement consists of the pyridine ligand, two bidentate acetate ligands, and two monodentate acetate ligands. rsc.org The pyridine molecule occupies a significant portion of the coordination space, inducing a shift from the eight-coordinate structure of the parent compound. rsc.orgox.ac.uk A key feature of this adduct is the presence of a relatively short Pb–N bond, with a length of 2.307 Å, which is confirmed by solid-state ²⁰⁷Pb CP/MAS NMR spectroscopy. rsc.orgox.ac.uk

The coordination of external ligands to the lead(IV) center is a critical factor in modulating the reactivity of this compound. The properties of the coordinated ligands, such as their steric bulk and electronic characteristics, can influence the stability and reactivity of the resulting complex. rsc.org The strength of the bond between the lead atom and the ligand is directly linked to the behavior of the complex. rsc.org

The formation of the seven-coordinate LTA–pyridine adduct is a clear example of this principle. rsc.org The change in the coordination number and the shift from all-bidentate to a mix of bidentate and monodentate acetate ligands alters the electronic environment around the lead atom. This change in coordination is believed to be a key reason why additives like pyridine have such a significant impact on the course of organic reactions mediated by lead(IV) acetate, such as acyloxylactonisations and acyloxyetherifications. rsc.orgacs.org By occupying a coordination site, the pyridine ligand can influence the accessibility of the lead center to substrates and modify the redox potential of the Pb(IV)/Pb(II) couple, thereby tuning the oxidative power of the reagent. rsc.orgox.ac.uk The persistence of this seven-coordinate structure in solution suggests that these structural modifications are directly relevant to the reaction conditions. rsc.orgox.ac.uk

Spectroscopic Characterization and Advanced Analytical Techniques in Tetrakis Acetyloxy Plumbane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the study of tetrakis(acetyloxy)plumbane, offering detailed information at the atomic level. Both lead-207 (B76081) (²⁰⁷Pb) and carbon-13 (¹³C) NMR are particularly powerful in this regard.

With a wide chemical shift range of approximately 17,000 ppm, the ²⁰⁷Pb nucleus is exceptionally sensitive to its local electronic environment, making ²⁰⁷Pb NMR an excellent tool for probing the coordination chemistry of lead compounds, including this compound. organic-chemistry.orgjuniperpublishers.com Studies have utilized ²⁰⁷Pb NMR to investigate the coordination of lead(IV) tetracarboxylates in both solution and the solid state. organic-chemistry.org

Research has shown a good correlation between the isotropic chemical shifts in the solid state and those in solution for these compounds. organic-chemistry.org This correlation is crucial for understanding whether the solid-state structure is retained in solution. For instance, in a study of the 1:1 crystalline complex of lead tetraacetate and pyridine (B92270), solid-state ²⁰⁷Pb NMR confirmed the existence of a Pb-N bond. organic-chemistry.org

In solution, ligand exchange processes are often rapid on the NMR timescale. organic-chemistry.org This dynamic behavior can be effectively studied using ²⁰⁷Pb NMR. For example, the titration of a this compound solution with pyridine, monitored by ²⁰⁷Pb NMR, allowed for the determination of the stability constant for the resulting complex, which was found to be K = 1.5 M⁻¹. organic-chemistry.org Such studies provide fundamental data on the thermodynamics of ligand binding and the dynamic nature of the lead coordination sphere in solution. organic-chemistry.org

| Parameter | Value | Significance |

|---|---|---|

| ²⁰⁷Pb Chemical Shift Range | ~17,000 ppm | High sensitivity to the local electronic environment of the lead nucleus. organic-chemistry.orgjuniperpublishers.com |

| Stability Constant (K) of LTA-pyridine complex | 1.5 M⁻¹ | Quantifies the equilibrium between the complex and its constituent molecules in solution. organic-chemistry.org |

| ¹J(²⁰⁷Pb,¹⁴N) coupling constant | 63 Hz | Provides direct evidence of a covalent bond between lead and nitrogen in the solid state. organic-chemistry.org |

While direct detection of transient intermediates in reactions involving this compound by ¹³C NMR can be challenging, this technique is instrumental in the structural characterization of the final products, which is a critical aspect of mechanistic elucidation. By accurately identifying the products, researchers can infer the reaction pathway and validate proposed mechanisms. For example, in the oxidation of isoquinoline (B145761) enamides by lead tetraacetate, ¹³C NMR was essential for confirming the structure of the resulting tetrahydro-3-benzazepin-2-ones. rsc.org

Furthermore, the principles of ¹³C NMR lend themselves to more advanced mechanistic studies through isotopic labeling. By strategically replacing ¹²C with ¹³C in a reactant molecule, the fate of specific carbon atoms can be traced throughout a reaction. The distinct chemical shifts and coupling constants in the ¹³C NMR spectrum of the products can reveal how the carbon skeleton has been rearranged, providing strong evidence for or against a proposed mechanism. While specific isotopic labeling studies utilizing ¹³C NMR in the context of this compound reactions are not extensively detailed in the literature, this methodology remains a powerful tool for such investigations.

| Reactant | Oxidizing Agent | Product | Key ¹³C NMR Application |

|---|---|---|---|

| N-(tert-butoxycarbonyl)-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline | This compound | tert-butyl 6,7-dimethoxy-1-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydro-3-benzazepine-3-carboxylate | Structural confirmation of the product, which is crucial for deducing the reaction mechanism. rsc.org |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Many reactions involving this compound are believed to proceed through radical intermediates. rsc.org Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. nih.gov

A key application of ESR in this field is the study of radical intermediates formed during oxidation reactions. For instance, the oxidation of ketoximes with this compound has been shown to produce relatively stable iminoxy-radicals. nih.gov The ESR spectra of these radicals provide a wealth of information about their electronic structure. The interaction of the unpaired electron with nearby magnetic nuclei (hyperfine coupling) leads to splitting of the ESR signal, which can be used to map the distribution of the unpaired electron within the radical. nih.gov In the case of iminoxy-radicals, long-range couplings are observed, and their magnitude is strongly dependent on the stereochemistry of the radical, providing detailed structural insights. nih.gov

Spectrophotometric Approaches in Reactivity Studies

Spectrophotometry, particularly UV-Visible spectroscopy, is a valuable tool for studying the kinetics and reactivity of chemical reactions in solution. researchgate.net The principle lies in the fact that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined.

This approach is applicable to reactivity studies of this compound, especially in reactions where there is a distinct change in the electronic spectrum of the reactants or products. For example, the kinetics of the oxidation of glycols by lead tetraacetate have been studied, and spectrophotometry is a common method for such kinetic analyses. slideshare.net By following the disappearance of a reactant or the appearance of a product that absorbs in the UV-Visible range, researchers can determine the reaction order, rate constants, and the influence of various parameters such as reactant concentration, temperature, and solvent on the reaction rate. This kinetic data is fundamental to understanding the reaction mechanism.

Computational and Theoretical Chemistry Studies of Tetrakis Acetyloxy Plumbane Reactivity

Quantum Mechanical Investigations of Reaction Pathways

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the mechanisms of reactions involving tetrakis(acetyloxy)plumbane. These studies explore the feasibility of different proposed reaction pathways, including both radical and non-radical routes.

For instance, in the oxidation of alcohols, a key reaction promoted by lead tetraacetate, computational studies can help distinguish between different mechanistic possibilities. One proposed pathway involves the formation of an alkoxy-lead intermediate, which then undergoes homolytic cleavage to generate an oxygen-centered radical. This radical can then proceed through various transformations, such as intramolecular hydrogen abstraction, to form products like tetrahydrofurans. libretexts.org The mechanism often begins with a substitution reaction on the lead atom. libretexts.org

Theoretical studies have also been applied to more complex transformations. In one-pot multistage reactions, such as those in the Hajos−Parrish and Wieland−Miescher series, quantum mechanical calculations have been used to understand diverging reaction behaviors. acs.org For example, calculations at the B3LYP/6-31G* level of theory have been used to scrutinize the endothermicities and kinetic favorability of key isomerization steps, revealing why different substrates yield different products under the influence of lead tetraacetate. acs.org

Furthermore, the oxidative decarboxylation of carboxylic acids by lead tetraacetate, a reaction known to proceed via radical and/or ionic pathways, can be modeled to understand the factors that favor one pathway over the other. uou.ac.in Computational investigations can map out the potential energy surfaces for both the radical (via homolysis of the O-Pb bond) and the concerted (or ionic) pathways, providing a more detailed picture than what can be inferred from product analysis alone.

Transition State Analysis and Energy Profiles

A cornerstone of computational reactivity studies is the location and characterization of transition states, which correspond to the highest energy point along a reaction coordinate. The calculated energy of the transition state relative to the reactants determines the activation energy (energy barrier) of a reaction, which is crucial for understanding reaction rates.

For example, theoretical studies on lead tetraacetate-mediated transformations have calculated the activation barriers for specific reaction steps. In the context of the Hajos−Parrish (HP) and Wieland−Miescher (WM) series, calculations revealed a significant difference in the energy barriers for a key isomerization step. acs.org

| Transformation | Calculated Activation Barrier (kcal/mol) | Calculated Endothermicity (kcal/mol) |

| Isomerization in HP Series | 22.09 | 19.93 |

| Isomerization in WM Series | 13.77 | 4.20 |

| Data calculated at the B3LYP/6-31G level of theory.* acs.org |

Energy profiles for entire reaction pathways can be constructed by calculating the energies of reactants, intermediates, transition states, and products. These profiles provide a comprehensive thermodynamic and kinetic picture of the reaction. For example, in the oxidative cleavage of diols, a cyclic intermediate is proposed. youtube.comchemtube3d.com Computational modeling can determine the energy profile for the formation of this cyclic intermediate and its subsequent fragmentation into carbonyl compounds, confirming the favorability of this pathway.

Modeling of Intermediate Species Stability and Structure

Computational chemistry allows for the detailed examination of the structure and stability of transient intermediates that are often too short-lived to be observed or characterized experimentally. In reactions involving this compound, several types of intermediates have been proposed and studied theoretically.

In radical reactions, the structure and stability of the radical intermediates are paramount. For instance, in the formation of tetrahydrofurans from alcohols, an alkoxy radical is a key intermediate. libretexts.org Computational models can predict the preferred site of intramolecular hydrogen abstraction by this radical, which in turn determines the regioselectivity of the cyclization.

Furthermore, ab initio quantum mechanical charge field molecular dynamics (QMCF-MD) simulations have been used to study the behavior of the Pb(IV) ion in aqueous solution. researchgate.net These simulations provide insight into the solvation structure and coordination environment of the lead ion, which is fundamental to its reactivity. Understanding the interaction of the lead center with solvent and ligands is crucial for accurately modeling the initial steps of its reactions. researchgate.net In the solid state, the lead(IV) center is coordinated by four bidentate acetate (B1210297) ions, resulting in an 8-coordinate lead atom. handwiki.org

Prediction of Regioselectivity and Stereoselectivity

One of the most powerful applications of computational chemistry in synthesis is the prediction of regioselectivity and stereoselectivity. By comparing the activation energies of transition states leading to different possible regioisomers or stereoisomers, chemists can predict the major product of a reaction.

This approach has been successfully applied to reactions mediated by this compound. The aforementioned study on the Hajos−Parrish and Wieland−Miescher series is a prime example. acs.org The calculated energy barriers for the competing pathways provided a clear rationale for the observed divergence in reactivity and product formation between the two series. acs.org

In another example, consider the functionalization of a steroid backbone. During the oxidation of a σ-organopalladium intermediate with lead tetraacetate, the participation of an adjacent double bond can lead to the stereoselective formation of a cyclopropane (B1198618) ring. researchgate.net Computational modeling of the transition states for different modes of cyclopropane formation could explain the observed high stereoselectivity, likely by showing that the transition state leading to the observed product is significantly lower in energy than any alternatives.

These predictive capabilities are not just explanatory but also serve as a guide for synthetic chemists, allowing for the rational design of substrates and reaction conditions to achieve a desired outcome. rsc.org By understanding the subtle electronic and steric factors that control selectivity at a molecular level, more efficient and selective synthetic methods can be developed.

Future Directions in Tetrakis Acetyloxy Plumbane Research

Development of Sustainable and Green Chemistry Approaches

A primary challenge in the use of Tetrakis(acetyloxy)plumbane is its environmental and health impact, stemming from the high toxicity of lead. honeywell.comwikipedia.org Consequently, a major thrust of future research is the integration of green chemistry principles to mitigate these issues.

Key research directions include:

Development of Catalytic Systems: Transitioning from stoichiometric to catalytic amounts of the lead reagent is a critical goal. This involves designing reaction systems where the active Pb(IV) species is regenerated in situ, thus drastically reducing the amount of lead required and the subsequent waste generated.

Lead Waste Recycling: The development of efficient methods for recovering and recycling lead from waste streams is essential for the long-term viability of lead-based reagents. Research into hydrometallurgical processes, which use aqueous solutions to extract and purify metals, offers a promising alternative to energy-intensive smelting. royalsocietypublishing.org Techniques involving selective dissolution of lead compounds in specific media, such as organic acids or deep eutectic solvents, followed by electrochemical recovery, are being explored to create a closed-loop system. royalsocietypublishing.orgmdpi.comjst.go.jp This not only minimizes environmental contamination but also conserves resources. mdpi.com

Alternative Reagents and Solvents: A parallel approach involves the search for "greener" alternatives that can replicate the reactivity of lead(IV) acetate (B1210297) without the associated toxicity. For specific transformations, such as the oxidation of alcohols, systems using catalysts like lithium chloride with hydrogen peroxide in more environmentally benign solvents are being investigated. scholaris.ca

Exploration of Novel Synthetic Methodologies

The traditional synthesis of this compound involves the reaction of red lead (Pb₃O₄) with acetic acid and acetic anhydride. slideshare.netwikipedia.org While effective, this method can be energy-intensive and may result in impurities. Future research is focused on developing cleaner and more efficient synthetic routes.

Electrochemical synthesis represents a significant advancement in this area. This methodology involves the anodic oxidation of a more accessible and stable precursor, lead(II) acetate, in an anhydrous acetic acid medium.

Table 1: Comparison of Synthetic Methodologies for this compound

| Feature | Traditional Method (Red Lead) | Electrochemical Method |

|---|---|---|

| Starting Material | Red Lead (Pb₃O₄) | Lead(II) Acetate (Pb(OAc)₂) |

| Key Reagents | Acetic Acid, Acetic Anhydride | Acetic Acid, Conducting Salt |

| Energy Input | Thermal (heating required) | Electrical |

| Purity of Product | Good, may require recrystallization | Potentially higher |

| Sustainability | Higher energy consumption | Lower temperature, potential for higher efficiency |

Electrochemical methods offer several advantages, including milder reaction conditions, higher product purity, and the potential for greater control over the reaction. By carefully controlling parameters such as current density and electrode materials, the process can be optimized to maximize yield and minimize byproducts. This approach aligns with the principles of green chemistry by reducing energy consumption and improving atom economy.

Advanced Mechanistic Understanding through Interdisciplinary Techniques

While the general reactivity of this compound is well-documented, a detailed, molecular-level understanding of its reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The mechanisms often involve the formation of intermediates like cyclic lead esters in diol cleavage or radical species in decarboxylation reactions. nbinno.comresearchgate.net Future research will leverage a combination of advanced experimental and computational techniques to elucidate these complex pathways.

Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are becoming indispensable tools for studying reaction mechanisms. bris.ac.uk These computational models can be used to map potential energy surfaces, calculate the energies of intermediates and transition states, and predict reaction outcomes. For lead(IV) acetate reactions, DFT studies can provide invaluable insights into the geometry of transient lead-containing species and the energetic barriers associated with different mechanistic pathways, guiding the rational design of more efficient and selective reactions.

In Situ Spectroscopic Monitoring: To validate computational models and gain real-world data, advanced spectroscopic techniques are being employed for in situ reaction monitoring. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy allow researchers to observe the formation and decay of key intermediates in real-time. bris.ac.ukspectroscopyonline.com This direct observation provides critical evidence for proposed mechanisms that cannot be obtained through traditional analysis of final products alone. The combination of predictive computational modeling with direct experimental observation represents a powerful, interdisciplinary approach to unraveling the complex chemistry of this compound.

Potential Applications in Material Science and Catalysis

Beyond its established role in organic synthesis, future research aims to unlock the potential of this compound in emerging fields like material science and catalysis.

Material Science: High-purity metal-organic compounds are valuable precursors for the synthesis of advanced materials. americanelements.com A significant area of interest is the fabrication of perovskite thin films, which are used in next-generation solar cells and other optoelectronic devices. Lead acetate is a key ingredient in the synthesis of these materials. acs.orgacs.org The development of highly pure and reliable sources of lead precursors, potentially derived from this compound, is critical for advancing this technology. Its utility as a controlled source of lead ions could be exploited in the synthesis of precisely structured nanoscale materials.

Catalysis: While often used as a stoichiometric reagent, there is significant potential in developing catalytic applications for this compound. Research is likely to focus on:

Heterogenization: Immobilizing the lead complex onto a solid support (such as silica, alumina, or a polymer resin). A heterogeneous catalyst is easily separated from the reaction mixture, allowing for simple product purification and catalyst recycling. mdpi.com This approach directly addresses the challenge of lead contamination in the final product.

Co-catalytic Systems: Exploring the synergistic effects of using lead(IV) acetate in combination with other transition metals. For example, copper(II) salts have been used with lead(IV) acetate to promote specific decarboxylation reactions. researchgate.net Further investigation into such multi-metallic systems could lead to the discovery of novel catalytic activities and enhanced reaction efficiencies.

常见问题

Q. What are the key considerations for synthesizing Tetrakis(acetyloxy)plumbane in a laboratory setting?

The synthesis typically involves reacting lead(IV) chloride (PbCl₄) with acetic anhydride under controlled conditions. Critical parameters include:

- Stoichiometric ratios : Excess acetic anhydride ensures complete ligand substitution and minimizes side reactions.

- Temperature control : Reactions are conducted at low temperatures (0–5°C) to prevent thermal decomposition of the product .

- Moisture exclusion : The compound is hygroscopic and reacts violently with water, requiring anhydrous solvents and inert atmospheres . Post-synthesis purification via recrystallization in glacial acetic acid improves yield and purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR in deuterated acetic acid can confirm ligand coordination and detect impurities .

- X-ray diffraction (XRD) : Single-crystal XRD resolves the tetrahedral geometry around the Pb(IV) center and identifies polymorphic variations .

- Thermogravimetric analysis (TGA) : Monitors decomposition kinetics, with sharp mass loss at ~100–120°C indicating acetic acid ligand dissociation .

Q. How does this compound function as an oxidizing agent in organic synthesis?

The Pb(IV) center acts as a strong electrophile, facilitating:

- Diol cleavage : Converts 1,2-diols to carbonyl compounds via cyclic lead intermediates .

- Ether oxidation : Cleaves ethers (e.g., THF) to esters under mild conditions . Reaction efficiency depends on solvent polarity and substrate accessibility to the Pb(IV) core .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermal stability be resolved?

Discrepancies in decomposition temperatures (reported between 80°C and 150°C) may arise from:

- Crystallinity differences : Amorphous vs. crystalline forms exhibit varied thermal profiles. XRD and differential scanning calorimetry (DSC) can correlate structure-stability relationships .

- Trace impurities : Residual acetic anhydride or moisture accelerates decomposition. Purity assays (e.g., elemental analysis, HPLC) are critical . Controlled studies using standardized synthesis protocols are recommended to isolate variables .

Q. What strategies mitigate ligand displacement instability in Pb(IV) coordination complexes?

this compound’s labile acetate ligands can undergo unintended substitution. Stabilization approaches include:

Q. How can computational modeling predict reaction pathways for Pb(IV)-mediated oxidations?

Density functional theory (DFT) simulations:

- Map transition states during diol cleavage, identifying energy barriers and regioselectivity trends .

- Analyze solvent effects (e.g., acetic acid vs. dichloromethane) on Pb(IV) electrophilicity . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots strengthens computational predictions .

Methodological Challenges

Q. What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of acetic acid vapors and lead-containing particulates .

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory .

- Waste disposal : Neutralize residual lead with sodium bicarbonate before disposal as hazardous waste .

Q. How can researchers design experiments to probe Pb(IV) reactivity in mixed-ligand systems?

- Competitive ligand studies : Introduce competing ligands (e.g., chloride, nitrate) to quantify substitution kinetics via UV-Vis or conductometry .

- Isotopic labeling : ¹⁸O-labeled acetate ligands track ligand exchange pathways using mass spectrometry .

Data Interpretation and Reproducibility

Q. Why do Pb(IV) acetate complexes exhibit variable catalytic activity across studies?

- Surface oxidation : Lead oxides (e.g., PbO₂) formed during synthesis may act as co-catalysts. XPS or TEM can detect surface heterogeneity .

- Solvent coordination : Polar solvents (e.g., DMF) may displace acetate ligands, altering reactivity. Solvent-free conditions or low-polarity media (e.g., toluene) improve reproducibility .

Q. What statistical methods address batch-to-batch variability in this compound synthesis?

- Design of Experiments (DoE) : Multivariate analysis (e.g., factorial design) identifies critical factors (e.g., reactant ratios, cooling rates) affecting yield .

- Quality control metrics : Implement ICP-MS for lead quantification and FTIR for ligand integrity checks across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。